1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide
CAS No.:
Cat. No.: VC14763608
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N4O4S |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxyphenyl)sulfonylethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H28N4O4S/c1-15-14-16(2)24-21(23-15)25-11-8-17(9-12-25)20(26)22-10-13-30(27,28)19-6-4-18(29-3)5-7-19/h4-7,14,17H,8-13H2,1-3H3,(H,22,26) |
| Standard InChI Key | IEJAIUUVOUZNPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC)C |
Introduction
Structural Overview
The compound's structure can be broken down into three primary components:
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Pyrimidine Core: The molecule contains a 4,6-dimethylpyrimidin-2-yl group, which is a heterocyclic aromatic ring with two methyl substituents at positions 4 and 6.
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Piperidine Ring: A six-membered nitrogen-containing ring forms the backbone of the molecule, with a carboxamide group attached at position 4.
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Sulfonyl Substituent: The N-substitution includes a 2-[(4-methoxyphenyl)sulfonyl]ethyl group, which introduces both aromatic and sulfonamide functionalities.
Molecular Formula
The molecular formula of this compound is C20H26N4O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Synthesis Pathway
While specific synthesis protocols for this exact compound are not readily available in the provided sources, related compounds suggest the following general synthetic strategy:
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Formation of the Pyrimidine Core:
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Pyrimidines are typically synthesized via cyclocondensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
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Methylation at positions 4 and 6 can be achieved using methylating agents like methyl iodide.
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Piperidine Functionalization:
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The piperidine ring can be introduced via reductive amination or by cyclization of appropriate precursors.
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Carboxamide functionalization at position 4 may involve coupling reactions with carboxylic acid derivatives or activated esters.
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Sulfonamide Introduction:
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The sulfonyl group can be added through reaction with sulfonyl chlorides in the presence of a base.
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The methoxyphenyl group can be incorporated via nucleophilic substitution or palladium-catalyzed coupling methods.
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Pharmacological Relevance
The structural features of this compound suggest it may have applications in drug discovery:
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Pyrimidine Derivatives: Compounds containing pyrimidine cores have been studied for their roles as kinase inhibitors, antimicrobial agents, and anticancer drugs .
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Sulfonamides: These are well-known for their antibacterial properties and have also been explored as enzyme inhibitors .
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Piperidine Derivatives: Piperidine rings are common in pharmaceuticals targeting central nervous system disorders and cardiovascular diseases .
Biochemical Activity
The combination of these functional groups (pyrimidine, sulfonamide, and piperidine) may allow this compound to interact with biological targets such as:
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Enzymes (e.g., kinases or proteases).
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Receptors in the central nervous system.
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Transport proteins involved in cellular signaling.
Spectroscopic Characteristics
Based on analogous compounds:
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NMR Spectroscopy: Signals for aromatic protons (7–8 ppm), methyl groups (1–3 ppm), and sulfonamide NH (variable).
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IR Spectroscopy: Peaks corresponding to C=O (amide), S=O (sulfonamide), and aromatic C-H stretches.
Research Findings
Although direct research on this specific compound is unavailable in the provided sources, related studies highlight important trends:
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Pyrimidine-based molecules have shown promise as anticancer agents due to their ability to inhibit key cellular pathways .
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Sulfonamides are being explored for their dual roles as antibacterials and enzyme modulators .
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Piperidine derivatives are integral to many therapeutic agents targeting neurological disorders .
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